molecular formula C9H11N5O3 B7796592 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one

Cat. No. B7796592
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-DZSWIPIPSA-N
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Patent
US04649197

Procedure details

There was dispersed 500 mg of platinum oxide into 250 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 250 ml of 10% aqueous solution of potassium carbonate containing 5.0 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 2N hydrochloric acid. The catalyst was filtered off from the reaction mixture to give tetrahydrobiopterin solution having a (6R)/(6S) ratio of 80/20 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[H][H].[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[C:12]1[N:17]=[C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]2=[N:14][CH:13]=1)=[O:19].Cl>[Pt]=O>[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[CH:12]1[NH:17][C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]=2[NH:14][CH2:13]1)=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04649197

Procedure details

There was dispersed 500 mg of platinum oxide into 250 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 250 ml of 10% aqueous solution of potassium carbonate containing 5.0 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 2N hydrochloric acid. The catalyst was filtered off from the reaction mixture to give tetrahydrobiopterin solution having a (6R)/(6S) ratio of 80/20 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[H][H].[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[C:12]1[N:17]=[C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]2=[N:14][CH:13]=1)=[O:19].Cl>[Pt]=O>[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[CH:12]1[NH:17][C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]=2[NH:14][CH2:13]1)=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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